2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
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Description
The compound “2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and α-bromoketones . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and α-bromoketones . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Heterocyclic Scaffold in Drug Design
The compound 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a synthetic molecule that can be categorized under imidazole derivatives. These derivatives play a significant role in medicinal chemistry due to their selective inhibitory properties against certain kinases, such as the p38 mitogen-activated protein (MAP) kinase. This kinase is crucial for proinflammatory cytokine release, and its inhibitors are of great interest for the design of anti-inflammatory drugs. The imidazole scaffold, with variations in substitution patterns, has been extensively explored for designing selective inhibitors targeting the ATP pocket of p38 MAP kinase. These studies have shown that small organic ligands, including imidazole and pyrimidine-based derivatives, can bind with high selectivity and potency, potentially leading to the development of new therapeutic agents (Scior et al., 2011).
Antitumor Activity
Imidazole derivatives, encompassing a wide range of structural variations, have also been reviewed for their antitumor activities. Compounds with bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in preclinical testing stages for their potential as antitumor drugs. The exploration of these structures aims at discovering new therapeutic molecules with varied biological properties, including antitumor efficacy. This indicates the versatility of the imidazole scaffold in contributing to the search for novel antitumor agents (Iradyan et al., 2009).
Optical Sensors and Medicinal Applications
The synthesis and application potential of heterocyclic N-oxide derivatives, including those derived from imidazole, indicate their significant role in organic synthesis, catalysis, and drug development. These compounds exhibit a range of functionalities, making them suitable for use in metal complex formation, catalyst design, and as agents with various medicinal properties like anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxides, including imidazole derivatives, underscores their importance in advancing chemistry and medicinal research (Li et al., 2019).
Central Nervous System (CNS) Acting Drugs
Imidazole derivatives are part of a broader class of heterocycles containing heteroatoms like nitrogen, which are explored for their potential CNS activity. The structural diversity and presence of functional groups in these compounds allow for the synthesis of molecules that could have effects ranging from depression and euphoria to convulsion. This exploration is guided by the identification of functional chemical groups that could serve as lead molecules for the development of novel CNS drugs, highlighting the importance of imidazole derivatives in addressing CNS disorders (Saganuwan, 2017).
Properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-13(17-6-3-2-4-12(17)16-10)14(18)15-8-11-5-7-19-9-11/h2-7,9H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZLHXLPVBBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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